N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine
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Overview
Description
N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine is a complex organic compound characterized by its quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Sulfonylation: The quinoxaline derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Coupling with Phenylalanine: The final step involves coupling the sulfonylated quinoxaline with phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Advanced purification techniques such as crystallization and chromatography would be employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoxaline core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its interactions with biological targets suggest it could be developed into drugs for treating various conditions, including cancer and inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, making it valuable in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-dichloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-N-alkylsulfonamides
- N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(methylamino)acetamide
Uniqueness
N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine stands out due to its specific combination of a quinoxaline core with a sulfonyl group and phenylalanine moiety. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
By comparing it with similar compounds, researchers can better understand its unique features and potential advantages in different fields of study.
Properties
Molecular Formula |
C17H15N3O6S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H15N3O6S/c21-15-16(22)19-13-9-11(6-7-12(13)18-15)27(25,26)20-14(17(23)24)8-10-4-2-1-3-5-10/h1-7,9,14,20H,8H2,(H,18,21)(H,19,22)(H,23,24) |
InChI Key |
HCIDQJNHCUYFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
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